2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetic acid
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Overview
Description
2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetic acid is a heterocyclic compound that features a cyclopenta[d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with urea and acetic acid under acidic conditions to form the desired pyrimidine ring . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives .
Scientific Research Applications
2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the suppression of cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]thieno[2,3-d]pyrimidin-3-yl)acetic acid: This compound has a similar structure but contains a thieno ring instead of a pyrimidine ring.
Pyrido[2,3-d]pyrimidin-5-one: Another similar compound with a pyrido ring fused to the pyrimidine ring.
Uniqueness
2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetic acid is unique due to its specific cyclopenta[d]pyrimidine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N2O3 |
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Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl)acetic acid |
InChI |
InChI=1S/C9H10N2O3/c12-8(13)4-11-5-10-7-3-1-2-6(7)9(11)14/h5H,1-4H2,(H,12,13) |
InChI Key |
CTKYJZULXYOWIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=CN(C2=O)CC(=O)O |
Origin of Product |
United States |
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